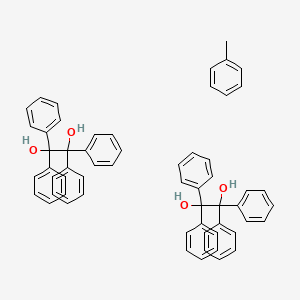
1,1,2,2-Tetraphenylethane-1,2-diol;toluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2-Tetraphenylethane-1,2-diol is a chemical compound known for its unique structure and properties. It is often used in various chemical reactions and industrial applications. Toluene is a common solvent used in the preparation and reactions involving 1,1,2,2-Tetraphenylethane-1,2-diol.
Preparation Methods
1,1,2,2-Tetraphenylethane-1,2-diol can be synthesized through several methods. One common synthetic route involves the reduction of benzophenone using a reducing agent such as magnesium in the presence of an alcohol. The reaction conditions typically include refluxing the mixture for several hours to obtain the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,1,2,2-Tetraphenylethane-1,2-diol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 1,1,2,2-Tetraphenylethane-1,2-diol can lead to the formation of benzophenone derivatives .
Scientific Research Applications
1,1,2,2-Tetraphenylethane-1,2-diol has several scientific research applications In chemistry, it is used as a precursor in the synthesis of various organic compounds In biology, it can be used as a reagent in biochemical assaysIn industry, it is used in the production of polymers and other materials .
Mechanism of Action
The mechanism of action of 1,1,2,2-Tetraphenylethane-1,2-diol involves its interaction with specific molecular targets and pathways. For example, in free radical polymerization, it acts as an active component of the initiation system, leading to the formation of polymer chains . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
1,1,2,2-Tetraphenylethane-1,2-diol can be compared with other similar compounds such as 1,1,2,2-Tetraphenylethylene and 1,1,2,2-Tetraphenylethane. These compounds share similar structural features but differ in their chemical properties and reactivity. For example, 1,1,2,2-Tetraphenylethylene is known for its use in photochemical reactions, while 1,1,2,2-Tetraphenylethane is used in different types of organic synthesis .
Properties
CAS No. |
924631-10-7 |
|---|---|
Molecular Formula |
C59H52O4 |
Molecular Weight |
825.0 g/mol |
IUPAC Name |
1,1,2,2-tetraphenylethane-1,2-diol;toluene |
InChI |
InChI=1S/2C26H22O2.C7H8/c2*27-25(21-13-5-1-6-14-21,22-15-7-2-8-16-22)26(28,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-7-5-3-2-4-6-7/h2*1-20,27-28H;2-6H,1H3 |
InChI Key |
FPXGTKVJCXMCJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















